N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034370-88-0
VCID: VC7396339
InChI: InChI=1S/C14H15N7O/c1-20-9-11(7-19-20)14-12(15-4-5-16-14)8-17-13(22)10-21-6-2-3-18-21/h2-7,9H,8,10H2,1H3,(H,17,22)
SMILES: CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CN3C=CC=N3
Molecular Formula: C14H15N7O
Molecular Weight: 297.322

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

CAS No.: 2034370-88-0

Cat. No.: VC7396339

Molecular Formula: C14H15N7O

Molecular Weight: 297.322

* For research use only. Not for human or veterinary use.

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide - 2034370-88-0

Specification

CAS No. 2034370-88-0
Molecular Formula C14H15N7O
Molecular Weight 297.322
IUPAC Name N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-pyrazol-1-ylacetamide
Standard InChI InChI=1S/C14H15N7O/c1-20-9-11(7-19-20)14-12(15-4-5-16-14)8-17-13(22)10-21-6-2-3-18-21/h2-7,9H,8,10H2,1H3,(H,17,22)
Standard InChI Key DJKANRXFMKPDNU-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CN3C=CC=N3

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-pyrazol-1-ylacetamide, reflects its three key components:

  • A pyrazine ring substituted at the 3-position with a 1-methylpyrazole group.

  • A methylacetamide linker bridging the pyrazine and a terminal pyrazole ring.

  • A pyrazole moiety at the acetamide’s terminal position.

Table 1: Molecular Properties

PropertyValue
CAS Number2034370-88-0
Molecular FormulaC₁₄H₁₅N₇O
Molecular Weight297.32 g/mol
SMILESCN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CN3C=CC=N3
InChI KeyDJKANRXFMKPDNU-UHFFFAOYSA-N

The pyrazine and pyrazole rings contribute to its planar geometry, enabling potential π-π stacking interactions with biological targets. The methyl group on the pyrazole enhances lipid solubility, which may influence blood-brain barrier permeability .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Pyrazine Functionalization: A pyrazine derivative undergoes nucleophilic substitution to introduce the methylpyrazole group at the 3-position.

  • Acetamide Formation: The pyrazine-methyl intermediate reacts with chloroacetyl chloride, followed by coupling with 1H-pyrazole via nucleophilic acyl substitution.

  • Purification: Chromatographic techniques (e.g., HPLC) yield the final product, with purity confirmed via NMR and mass spectrometry.

Table 2: Key Synthetic Intermediates

IntermediateRoleReference
3-(1-Methylpyrazol-4-yl)pyrazineCore scaffold modification
Chloroacetyl chlorideAcetamide linker introduction
1H-PyrazoleTerminal moiety coupling

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 2.5–3.5 ppm (methyl groups), δ 7.0–8.5 ppm (pyrazole and pyrazine protons).

  • MS (ESI+): Molecular ion peak at m/z 298.3 [M+H]⁺.

CompoundTargetActivity (IC₅₀)Reference
VC7261469PI3Kα12 nM
6k (M₄ mAChR PAM)M₄ receptorpEC₅₀ = 7.2
EVT-2612464ERK1/245 nM

Research Gaps and Future Directions

  • Biological Screening: No published studies directly assess this compound’s activity. Priority assays include kinase inhibition (PI3K, ERK) and mAChR modulation .

  • ADME Profiling: Predictive modeling and in vitro assays (e.g., microsomal stability) are needed to evaluate pharmacokinetics.

  • Structural Optimization: Introducing electron-withdrawing groups (e.g., -NO₂) could enhance target affinity and metabolic stability .

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